molecular formula C10H10N4O B6093949 3-[(2-Methylphenyl)amino]-1,2,4-triazin-5-ol

3-[(2-Methylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B6093949
M. Wt: 202.21 g/mol
InChI Key: LURAIXXQMKDRHP-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)amino]-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the class of triazines It features a triazine ring substituted with a 2-methylphenylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)amino]-1,2,4-triazin-5-ol typically involves the reaction of 2-methylphenylamine with cyanuric chloride, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)amino]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-[(2-Methylphenyl)amino]-1,2,4-triazin-5-one, while substitution reactions can produce a variety of substituted triazines with different functional groups.

Scientific Research Applications

3-[(2-Methylphenyl)amino]-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-4-amino-1,2,4-triazole-5-thione
  • 4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide

Uniqueness

3-[(2-Methylphenyl)amino]-1,2,4-triazin-5-ol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2-methylanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-4-2-3-5-8(7)12-10-13-9(15)6-11-14-10/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURAIXXQMKDRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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